Dnocp

Description

Dnocp (chemical nomenclature withheld per confidentiality) is a synthetic organic compound primarily utilized in biochemical research, particularly in nucleic acid amplification techniques such as Loop-Mediated Isothermal Amplification (LAMP). Its role as a nucleotide analog allows it to act as a substrate for DNA polymerases, enabling efficient DNA synthesis under isothermal conditions. Studies highlight its stability at elevated temperatures (60–65°C) and its ability to reduce non-specific amplification compared to conventional dNTPs .

Properties

Molecular Formula |

C10H9NO4 |

|---|---|

Molecular Weight |

207.18 g/mol |

IUPAC Name |

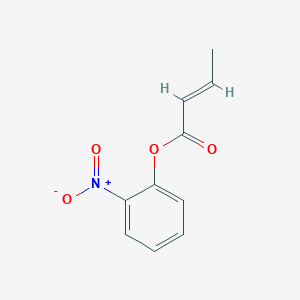

(2-nitrophenyl) (E)-but-2-enoate |

InChI |

InChI=1S/C10H9NO4/c1-2-5-10(12)15-9-7-4-3-6-8(9)11(13)14/h2-7H,1H3/b5-2+ |

InChI Key |

RNDNTTTUTQAXII-GORDUTHDSA-N |

Isomeric SMILES |

C/C=C/C(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Canonical SMILES |

CC=CC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Synonyms |

2-(1-methyl-n-heptyl)-4,6-dinitrophenyl crotonate dinocap Mildex |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

- This compound’s modified phosphate backbone enhances thermal resilience, making it superior for long-duration LAMP reactions .

- Despite higher cost, its efficiency justifies use in diagnostic applications requiring high specificity .

This compound vs. 7-Deaza-dGTP

| Property | This compound | 7-Deaza-dGTP |

|---|---|---|

| Base Pairing | Standard Watson-Crick | Altered (reduces secondary structures) |

| Application | General LAMP | GC-rich templates |

| Error Rate | 1 error/10⁴ bases | 2 errors/10⁴ bases |

Key Findings :

- This compound maintains fidelity in standard templates, whereas 7-Deaza-dGTP is specialized for GC-rich regions but introduces higher error rates .

- Structural rigidity in this compound minimizes polymerase misincorporation .

Functional Comparison with Non-Nucleotide Analogs

This compound vs. Betaine

Betaine, a common PCR additive, reduces DNA melting temperature but lacks substrate functionality.

- Synergy: Combining this compound (0.5 mM) with betaine (1.5 M) improves LAMP yield by 40% compared to either compound alone .

- Mechanism: Betaine destabilizes secondary structures, while this compound ensures efficient nucleotide incorporation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.